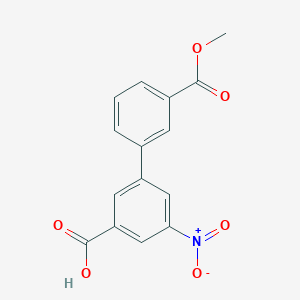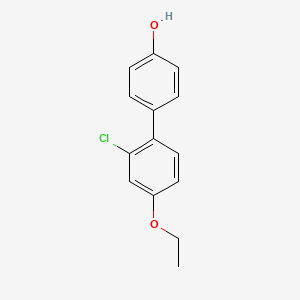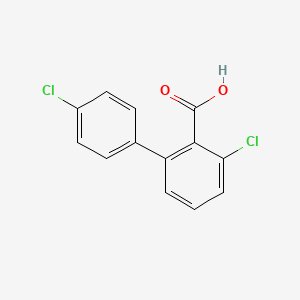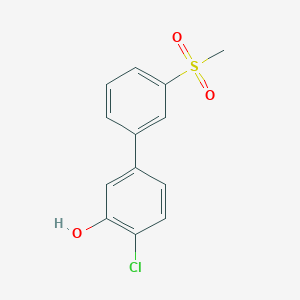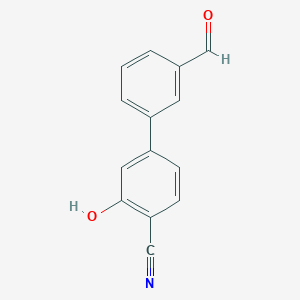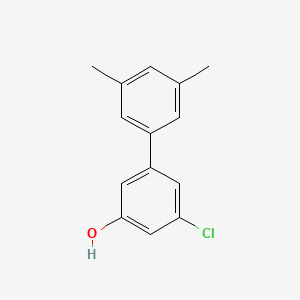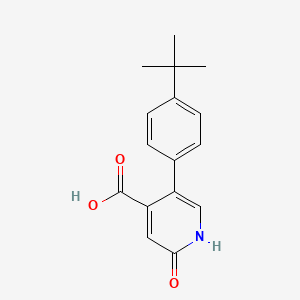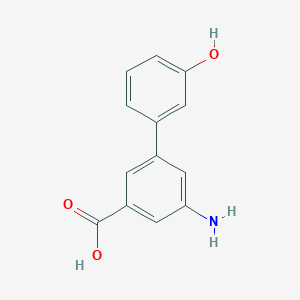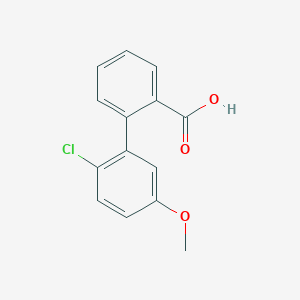![molecular formula C12H15BN2O4 B3059862 (1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid CAS No. 1373273-47-2](/img/structure/B3059862.png)
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid
Descripción general
Descripción
“(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid” is a chemical compound with the empirical formula C8H13BN2O4 . It is a derivative of boronic acid and is often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolo[3,2-c]pyridine ring with a boronic acid group attached to one carbon and a tert-butoxycarbonyl (Boc) group attached to a nitrogen . The Boc group is a common protecting group used in organic synthesis .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 157-161 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
The tert-butoxycarbonyl (Boc) group, derived from tert-butoxycarbonyl chloride, is used to introduce Boc groups into amino acids with high yield. This method has been found suitable for large-scale preparations of Boc-amino acids, which are essential in peptide synthesis and other organic reactions (H. Vorbrüggen, 2008).
Synthesis of tert-butyl Esters
A novel protocol has been developed to synthesize tert-butyl esters from boronic acids using palladium acetate and triphenylphosphine as a catalytic system. This method yields high product percentages, demonstrating the broad applicability of boronic acids in organic synthesis (Xinjian Li et al., 2014).
Divergent Reactions in Organic Synthesis
Research has shown that 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene can react with enamines in a solvent and temperature-dependent manner. This allows for the synthesis of various organic compounds such as pyridazines and amino-pyrroles, indicating the versatility of the Boc group in organic reactions (E. Rossi et al., 2007).
Mono Suzuki-Miyaura Cross-Coupling
In a study, mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with boronic acids, including indol-2-yl-boronic acid, yielded various disubstituted pyrroles. The Boc groups were easily removed to produce deprotected products, highlighting the practicality of boronic acid derivatives in complex organic syntheses (F. Beaumard et al., 2010).
N-tert-Butoxycarbonylation of Amines
A study demonstrated the efficient N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst. This method proved to be environmentally benign and efficient for producing N-Boc derivatives, crucial in peptide synthesis (A. Heydari et al., 2007).
Synthesis of Expanded Porphyrins
Quaterpyrroles have been synthesized using 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid, leading to the creation of new macrocycles like octaphyrin. This indicates the utility of boronic acid derivatives in synthesizing complex organic structures (Gonzalo Anguera et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-BOC-5-Azaindole-2-boronic acid, also known as (1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid or MFCD29059780, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the 1-BOC-5-Azaindole-2-boronic acid interacts with its targets through a two-step process: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 1-BOC-5-Azaindole-2-boronic acid . This reaction is widely applied in organic synthesis, enabling the formation of carbon–carbon bonds under mild and functional group tolerant conditions .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity make it a valuable reagent in organic synthesis .
Result of Action
The primary result of the action of 1-BOC-5-Azaindole-2-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and development in chemistry .
Action Environment
The action of 1-BOC-5-Azaindole-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable base . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Propiedades
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridin-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-4-5-14-7-8(9)6-10(15)13(17)18/h4-7,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXKAIXWQKYUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130668 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373273-47-2 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373273-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



